molecular formula C6H8N2O2 B14916681 2,3-Dihydropyrazolo[5,1-b]oxazol-7-ylmethanol

2,3-Dihydropyrazolo[5,1-b]oxazol-7-ylmethanol

Katalognummer: B14916681
Molekulargewicht: 140.14 g/mol
InChI-Schlüssel: MZLHPHQVSBJDPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dihydropyrazolo[5,1-b]oxazol-7-ylmethanol is a heterocyclic compound that features both pyrazole and oxazole rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydropyrazolo[5,1-b]oxazol-7-ylmethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with oxirane derivatives, followed by cyclization to form the desired heterocyclic structure. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dihydropyrazolo[5,1-b]oxazol-7-ylmethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve solvents like dichloromethane or acetonitrile and may require catalysts or specific temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.

Wissenschaftliche Forschungsanwendungen

2,3-Dihydropyrazolo[5,1-b]oxazol-7-ylmethanol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,3-Dihydropyrazolo[5,1-b]oxazol-7-ylmethanol involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid: This compound has a similar structure but with a carboxylic acid group.

    2H,3H-pyrazolo[3,2-b][1,3]oxazole-7-carboxylic acid: Another similar compound with a carboxylic acid group.

    6,7-Dihydroxy-5-(hydroxymethyl)tetrahydro-3H-pyrano[3,2-d][1,3]oxazol-2(1H)-one: This compound features a pyrano ring instead of a pyrazole ring

Uniqueness

2,3-Dihydropyrazolo[5,1-b]oxazol-7-ylmethanol is unique due to its specific combination of pyrazole and oxazole rings, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C6H8N2O2

Molekulargewicht

140.14 g/mol

IUPAC-Name

2,3-dihydropyrazolo[5,1-b][1,3]oxazol-7-ylmethanol

InChI

InChI=1S/C6H8N2O2/c9-4-5-3-7-8-1-2-10-6(5)8/h3,9H,1-2,4H2

InChI-Schlüssel

MZLHPHQVSBJDPU-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=C(C=NN21)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.